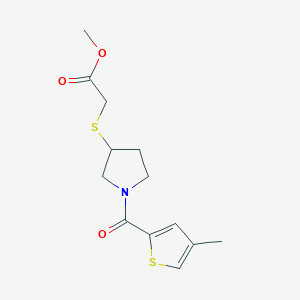

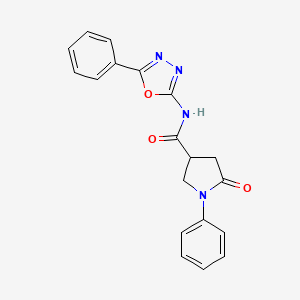

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate" is a chemical entity that appears to be related to a class of compounds that are synthesized for various applications, including the development of heterocyclic systems and potential antimicrobial agents. The related compounds in the provided papers involve the synthesis of pyrrolidine derivatives with different substituents and their subsequent reactions to form various heterocyclic structures .

Synthesis Analysis

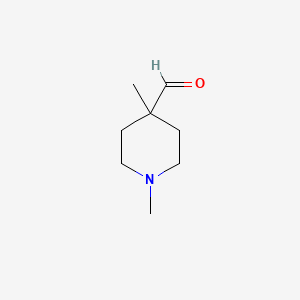

The synthesis of related compounds typically involves multi-step reactions starting from acetoacetic esters or other precursors. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones . Similarly, a novel bicyclic thiohydantoin fused to pyrrolidine compound was synthesized by cyclization and addition reactions . These methods demonstrate the versatility of pyrrolidine derivatives in forming complex structures with potential biological activity.

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques such as NMR, FT-IR, MS, HRMS, and single crystal X-ray diffraction studies. For example, the stereochemistry of a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative was characterized by X-ray diffraction . The crystal structure of another related compound, methyl 1-(4-chlorophenyl)-5-oxo-3β-(2-thienyl)-2a-pyrrolidine-acetate, was stabilized by van der Waals forces and showed the possibility of rotation of the thiophene ring .

Chemical Reactions Analysis

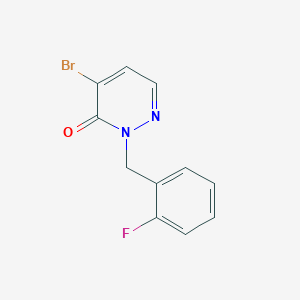

The chemical reactions involved in the synthesis of these compounds often include cyclization and addition reactions. The reactivity of the pyrrolidine ring and the presence of various functional groups allow for the formation of diverse heterocyclic structures. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide followed by reaction with chloroacetic acid and esterification led to the formation of a 1,2,4-triazole derivative . Additionally, cross-coupling reactions and domino processes have been employed to introduce methylthio substituents into furans, pyrroles, and thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as acid dissociation constants, are determined using methods like potentiometric titration. For example, four acid dissociation constants were obtained for a bicyclic thiohydantoin fused to pyrrolidine compound, suggesting the presence of NH, enthiols, and enol groups . The antimicrobial activity of these compounds has been evaluated against various bacterial and fungal strains, with some showing promising activity against strains like A. baumannii and M. tuberculosis H37Rv .

科学的研究の応用

Crystal Structure and Conformation : A study by Sivakumar et al. (1995) examined a structurally similar compound, noting its planar rings and the potential for rotation in its molecular structure. The research highlights the stability provided by van der Waals forces.

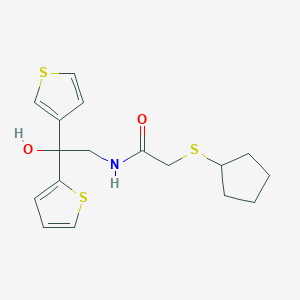

Synthetic Applications : In research conducted by Dyachenko et al. (2015), derivatives of thiophenes, similar to the compound , were synthesized. This study illustrates the compound's potential for creating structurally diverse molecules through condensation reactions.

Polymerization and Electrochemistry : Research by Welzel et al. (1999) focused on polythiophene films containing ester groups, which are relevant to the compound of interest. Their study explored copolymerization and electrochemical properties, indicating potential applications in material science.

Antimicrobial Activities : Wardkhan et al. (2008) investigated compounds that include thiophene and pyrrolidine rings, similar to the target compound, for their antimicrobial properties. The study, detailed at Wardkhan et al. (2008), found significant activities against various bacterial and fungal strains.

Complex Formation and Structural Analysis : The work of Castiñeiras et al. (2018) involved synthesizing a complex using a similar thiophene-pyrrolidine compound, demonstrating its utility in forming structurally complex molecules.

特性

IUPAC Name |

methyl 2-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S2/c1-9-5-11(19-7-9)13(16)14-4-3-10(6-14)18-8-12(15)17-2/h5,7,10H,3-4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRKUBVEKIWHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(C2)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)

![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)

![methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B3016057.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B3016066.png)